molecular formula C22H22BrNO5S B12985588 N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B12985588
M. Wt: 492.4 g/mol
InChI Key: IRNXFWPOHSPXMC-UHFFFAOYSA-N
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Description

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3-Chlorophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
  • N-(2-((3-Fluorophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-((3-Bromophenyl)(hydroxy)methyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different halogens.

Properties

Molecular Formula

C22H22BrNO5S

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-[(3-bromophenyl)-hydroxymethyl]-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H22BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,22,24-25H,1-3H3

InChI Key

IRNXFWPOHSPXMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(C3=CC(=CC=C3)Br)O)OC)OC

Origin of Product

United States

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